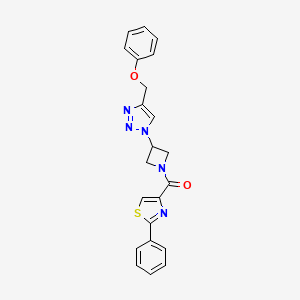

![molecular formula C13H9N3O4 B2438084 2,7-Dioxo-3-phenyl-1,2,4,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 1374408-15-7](/img/structure/B2438084.png)

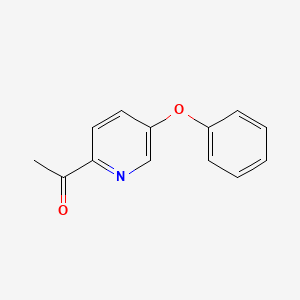

2,7-Dioxo-3-phenyl-1,2,4,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,7-Dioxo-3-phenyl-1,2,4,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid (DTPPCA) is a chemical compound that has been studied for its potential applications in the fields of medicine, biochemistry, and pharmacology. DTPPCA is a member of the pyrazolo[1,5-a]pyrimidine family of compounds, which are characterized by their ability to form strong hydrogen bonds and their ability to bind to various biological molecules. DTPPCA has been studied for its potential to act as an enzyme inhibitor, as well as its ability to modulate the activity of certain enzymes. It has also been studied for its potential to act as a neurotransmitter modulator, as well as its potential to act as an antioxidant.

Aplicaciones Científicas De Investigación

Synthesis and Anti-inflammatory Activities

The compound 2,7-Dioxo-3-phenyl-1,2,4,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid, as a part of the pyrazolo[1,5-a]pyrimidine class, has been noted for its synthesis and potential biological applications. A study highlighted the synthesis of certain pyrazolo[1,5-a]pyrimidine derivatives and evaluated their anti-inflammatory activities. These compounds, notably those with the pyrazolo[1,5-a]pyrimidine scaffold, showed significant anti-inflammatory activity, comparable to indomethacin, a standard anti-inflammatory drug. This indicates the potential utility of such compounds in the development of new anti-inflammatory agents (El-Tombary, 2013).

Xanthine Oxidoreductase Inhibition

Another study reported the synthesis of Y-700, a compound closely related to the pyrazolo[1,5-a]pyrimidine class, which was found to be a potent inhibitor of xanthine oxidoreductase (XOR). XOR is an enzyme involved in the metabolic pathway leading to uric acid production. Inhibition of this enzyme is crucial in treating gout and related conditions. Y-700 exhibited significant inhibition of XOR, suggesting that pyrazolo[1,5-a]pyrimidine derivatives could be potential candidates for managing conditions related to excessive uric acid production (Fukunari et al., 2004).

Aryl Hydrocarbon Receptor Antagonism

A compound from the pyrazolo[1,5-a]pyrimidine class, CH-223191, was investigated for its ability to inhibit the aryl hydrocarbon receptor (AhR). AhR is involved in various toxic effects induced by environmental pollutants like dioxins. CH-223191 effectively prevented the toxic effects of such pollutants by inhibiting AhR, suggesting a potential application of pyrazolo[1,5-a]pyrimidine derivatives in preventing diseases associated with environmental toxins (Kim et al., 2006).

Inhibitory Effects on Type III Allergic Reactions

In another study, a non-steroidal, non-acidic pyrazolo[1,5-a]pyrimidine derivative, AA-2379, showed marked inhibitory effects on type III allergic reactions, also known as Arthus reactions. This finding suggests that pyrazolo[1,5-a]pyrimidine derivatives might be beneficial in managing immune-mediated conditions (Makino et al., 1988).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as pyrazolines and their derivatives, have been reported to exhibit a wide range of biological and pharmacological activities .

Mode of Action

Similar compounds have been reported to interact with various targets, leading to changes in cellular processes .

Biochemical Pathways

Compounds with similar structures have been reported to affect various cellular components and metabolic pathways .

Result of Action

Similar compounds have been reported to have various biological and pharmacological effects .

Action Environment

Such factors can significantly impact the effectiveness of similar compounds .

Propiedades

IUPAC Name |

2,7-dioxo-3-phenyl-1,4-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O4/c17-11-9(7-4-2-1-3-5-7)10-14-6-8(13(19)20)12(18)16(10)15-11/h1-6,14H,(H,15,17)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFCXUPCKRPYCOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3NC=C(C(=O)N3NC2=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-fluorophenyl)methyl]-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2438001.png)

![1H-Benzimidazole-5-carboxylic acid, 2-[[5-bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-indazol-3-yl]amino]-1-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]-, ethyl ester](/img/structure/B2438004.png)

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-3-(tert-butyl)urea](/img/structure/B2438006.png)

![N-benzhydryl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2438018.png)

![N-(3,4-dimethoxyphenethyl)-4-((6-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2438020.png)

![1-(3,7-Dioxa-10-azaspiro[5.6]dodecan-10-yl)prop-2-en-1-one](/img/structure/B2438022.png)